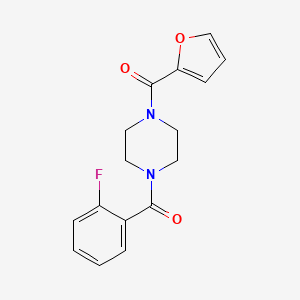

1-(2-氟代苯甲酰)-4-(2-呋喃甲酰)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-(2-fluorobenzoyl)-4-(2-furoyl)piperazine involves various chemical strategies, including condensation reactions, reductive amination, and nucleophilic substitution reactions. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction involving carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015). This highlights the versatility of piperazine derivatives in chemical synthesis, allowing for the introduction of various functional groups.

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including those similar to 1-(2-fluorobenzoyl)-4-(2-furoyl)piperazine, is characterized by X-ray diffraction studies. The crystal and molecular structure of related compounds, such as 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, demonstrates the typical conformation and bonding patterns seen in piperazine derivatives (Özbey et al., 1998). These studies provide insights into the spatial arrangement of atoms within the molecule and the types of intermolecular interactions that may influence its properties.

Chemical Reactions and Properties

Piperazine compounds participate in various chemical reactions, contributing to their diverse chemical properties. For example, they can undergo nucleophilic substitution reactions, enabling the synthesis of novel derivatives with potential biological activities (Mermer et al., 2019). The chemical reactivity of piperazine derivatives is influenced by the nature of the substituents attached to the piperazine ring, offering a wide range of chemical functionalities.

科学研究应用

药物化学中的合成和评估

1-(2-氟代苯甲酰)-4-(2-呋喃甲酰)哌嗪及其衍生物因其潜在的治疗应用而在药物化学中得到广泛探索。例如,一系列构象受限的丁酰苯酮,包括具有苯甲酰哌啶部分的化合物,已被合成并作为抗精神病药进行评估。这些化合物被研究了对多巴胺和血清素受体的亲和力,表明它们在抗精神病药物中的潜在用途 (Raviña 等,2000)。

结构分析和分子相互作用

此类化合物的结构分析和分子相互作用的理解也一直是科学研究的重点。例如,对密切相关的 1-[(1,3-苯并二氧杂环-5-基)甲基]-4-(卤代苯甲酰)哌嗪的研究揭示了对其分子构象和分子间相互作用的见解,突出了此类分析在药物设计中的重要性 (宁加纳亚卡·马赫沙等,2019)。

抗菌和酶抑制研究

此外,这些化合物还因其抗菌特性和酶抑制能力而受到研究。具有取代哌嗪环的氟喹诺酮类药物的新型类似物的合成和生物学评估显示出显着的体外抗菌活性,表明它们作为抗菌剂的潜力 (P. C. Sharma 等,2015)。此外,对 2-糠酰哌嗪衍生物的研究表明它们对 α-葡萄糖苷酶、乙酰胆碱酯酶和丁酰胆碱酯酶具有抑制潜力,表明它们可能用于治疗 2 型糖尿病和阿尔茨海默病等疾病 (M. Abbasi 等,2018)。

属性

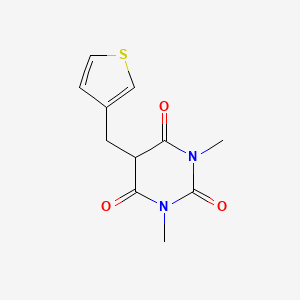

IUPAC Name |

(2-fluorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3/c17-13-5-2-1-4-12(13)15(20)18-7-9-19(10-8-18)16(21)14-6-3-11-22-14/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWCVTAQKPOCDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5507527.png)

![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)

![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)

![4-[(2-ethylphenoxy)acetyl]morpholine](/img/structure/B5507538.png)

![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)

![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)

![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)

![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)

![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)

![2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5507620.png)